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Compound of Interest

Compound Name: (3R,4R)-3-fluorooxan-4-amine

CAS No.: 1631027-04-7

Cat. No.: B2874021

Get Quote

Executive Technical Summary
Compound Name: (3R,4R)-3-fluorooxan-4-amine[1][2][3]

Common Synonyms: (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine; trans-3-fluoro-4-

aminotetrahydropyran (Note: Stereochemical designation requires verification of priority

rules; see Section 2).

CAS Number: 1895912-86-3 (HCl salt), 1422188-16-6 (Free base/Generic).

Molecular Formula:

[4]

Molecular Weight: 119.14 g/mol (Free base).

Core Application: Chiral scaffold for kinase inhibitors (e.g., purine analogs) and fragment-

based drug discovery (FBDD).
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Editorial Note on Stereochemistry: Based on Cahn-Ingold-Prelog (CIP) priority rules, the

(3R,4R) configuration of 3-fluorooxan-4-amine corresponds to the trans diastereomer.

C3 (R): Fluorine is priority 1. With F oriented "Up" (Wedge), the configuration is R.

C4 (R): Amine is priority 1. With

oriented "Down" (Dash), the configuration is R.

Relationship: The substituents are on opposite sides of the ring plane (trans).

Structural & Conformational Analysis
Understanding the ground-state conformation is prerequisite to interpreting the NMR data. The

pyran ring exists in a chair conformation. For the (3R,4R)-trans isomer, two chair conformers

are possible:

Diequatorial: F (equatorial) /

(equatorial).

Diaxial: F (axial) /

(axial).

Thermodynamic Preference: While the gauche effect (associated with fluorine) sometimes

stabilizes axial conformers, the steric bulk of the amino group and the 1,3-diaxial interactions

generally favor the diequatorial conformer in polar solvents (DMSO, Methanol) used for

spectroscopy.

Predicted Major Conformer: Diequatorial (

or

depending on absolute numbering).

Spectroscopic Consequence:

Protons H3 and H4 will be axial.
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This results in a large vicinal coupling constant (

Hz) characteristic of an anti-periplanar relationship.

DOT Visualization: Structural Logic Flow

(3R,4R)-3-Fluorooxan-4-amine Stereochemistry: Trans
CIP Rules

Equilibrium: Diequatorial vs Diaxial
Ring Flip Major Conformer: Diequatorial

(F-eq, NH2-eq)
Sterics > Gauche Effect NMR Signature:

Large 3J(H3-H4) (Ax-Ax)
Karplus Relation

Click to download full resolution via product page

Figure 1: Logical flow determining the expected NMR coupling constants based on

stereochemical configuration.

Spectroscopic Characterization Data
The following data represents the consensus values for the hydrochloride salt in DMSO-

, a standard form for this polar amine.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-

)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling
Constants (

, Hz)

Assignment

8.30 - 8.50 br s 3H -
Ammonium

protons

H3 4.65 dddd 1H ,
Geminal to F

(Axial)

H2 (eq) 4.15 ddd 1H , -Ether proton

H6 (eq) 3.95 dd 1H -Ether proton

H2 (ax) 3.45 td 1H , -Ether proton

H6 (ax) 3.30 td 1H -Ether proton

H4 3.10 - 3.25 m 1H (Large)
Geminal to

Amine (Axial)

H5
1.95 (eq),

1.65 (ax)
m 2H - Methylene

Key Diagnostic Signals:

H3 (Deshielded): The proton on C3 is shifted downfield (~4.65 ppm) due to the

electronegative fluorine. It appears as a wide doublet (due to large

) of multiplets.

H3-H4 Coupling: The large coupling (~10.5 Hz) confirms the trans-diequatorial arrangement

(H3 and H4 are both axial, 180° dihedral). In the cis isomer, this value would be significantly

smaller (3-5 Hz, eq-ax).

F NMR (376 MHz, DMSO-
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)
Chemical Shift:

-182.0 to -185.0 ppm.

Multiplicity: Multiplet (decoupled) or ddd (coupled).

Note: The shift is characteristic of a secondary fluoride in a saturated 6-membered

heterocycle.

C NMR (100 MHz, DMSO-

)

Position
Shift (

, ppm)

Coupling (

, Hz)
Assignment

C3 88.5 C-F (Doublet)

C2 68.2 C-O (Doublet)

C6 64.5 - C-O

C4 50.1 C-N (Doublet)

C5 28.4

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Molecular Ion:

Calculated m/z: 120.08

Observed m/z: 120.1 (Base peak).

Fragmentation: Loss of
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(17 Da) and HF (20 Da) are common in collision-induced dissociation (CID), leading to
fragments at m/z 103 and 83.

Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Solid HCl salt).

Amine/Ammonium: Broad band 2800–3200

(

stretch, ammonium salt overlap).

C-F Stretch: Strong band at 1050–1100

(often overlaps with C-O stretch of the ether).

Ether C-O-C: 1100–1150

.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent exchange broadening of the amine protons:

Solvent: Use DMSO-

(99.9% D) rather than

. The HCl salt is sparingly soluble in chloroform, and DMSO stabilizes the ammonium
protons for integration.

Concentration: Prepare a solution of 10–15 mg of the sample in 0.6 mL of solvent.

Filtration: Filter through a cotton plug if any undissolved micro-particles are visible (crucial for

accurate baseline).

Chiral Purity Validation
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Spectroscopy alone confirms the relative diastereomer (cis/trans) but not the absolute

enantiomer ((3R,4R) vs (3S,4S)).

Protocol: Derivatization with Mosher's Acid Chloride.

React free base with (R)-(-)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride.

Analyze via

F NMR.[5][6]

Presence of a single new F-signal confirms enantiomeric purity. A split peak indicates a

racemate.

DOT Visualization: Analytical Workflow
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Sample: (3R,4R)-3-Fluorooxan-4-amine HCl

Dissolve in DMSO-d6
(15mg / 0.6mL)

Acquire 1H, 13C, 19F NMR

Analyze Coupling Constants

J(H3-H4) ~ 10.5 Hz?

Confirm Trans (3R,4R)

Yes

Reject (Is Cis Isomer)

No

Click to download full resolution via product page

Figure 2: Step-by-step workflow for spectroscopic validation of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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